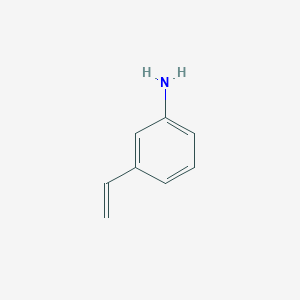

3-Vinylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSSSYDVRQSDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-23-1 | |

| Record name | Benzenamine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40401335 | |

| Record name | 3-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-43-5 | |

| Record name | 3-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylaniline: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylaniline, also known as 3-aminostyrene, is an aromatic amine containing a vinyl functional group. This dual functionality makes it a valuable monomer for the synthesis of functionalized polymers and a versatile building block in the production of fine chemicals, pigments, and pharmaceuticals.[1] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its molecular structure, and key experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N | [2][3] |

| Molecular Weight | 119.16 g/mol | [2][3] |

| CAS Number | 15411-43-5 | [2][3] |

| Appearance | Clear, colorless oil | [2] |

| Density | 1.051 g/mL at 25 °C | [1][3] |

| Boiling Point | 212.46 °C (estimate) | [2] |

| Refractive Index (n²⁰/D) | 1.611 | [1][3] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 4.39 ± 0.10 (Predicted) | [2] |

| Storage | 2-8°C, often stabilized with KOH | [3][4] |

Molecular Structure and Identification

This compound consists of an aniline core substituted with a vinyl group at the meta position of the benzene ring. This structure provides both a nucleophilic amino group and a reactive vinyl group for further chemical modifications.

| Identifier | String | Reference(s) |

| SMILES | Nc1cccc(C=C)c1 | [3] |

| InChI | 1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | [3] |

| InChIKey | IFSSSYDVRQSDSG-UHFFFAOYSA-N | [3] |

| Synonyms | 3-Aminostyrene, m-Aminostyrene, 3-Ethenylbenzenamine | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the selective hydrogenation of 3-nitrostyrene.[1] The following protocol is a representative example.

3.1.1 Palladium-Catalyzed Hydrogenation of 3-Nitrostyrene

-

Materials: 3-nitrostyrene, Palladium catalyst (e.g., PdCl₂), Sodium Hydroxide (NaOH), BINAS (phosphine ligand), Xylene, Water.

-

Apparatus: Autoclave (e.g., 200 mL), magnetic stirrer, filtration apparatus.

-

Procedure:

-

A solution of 3-nitrostyrene (40 mmol) in xylene (40 mL) is degassed and placed in a 200 mL autoclave.[6]

-

To the autoclave, add an aqueous solution of BINAS (2.0 mmol), NaOH (1.92 g, 48 mmol), water (23 mL), and PdCl₂ (0.8 mmol) as the catalyst.[6] The pH of the mixture is typically between 10.0 and 10.5.[6]

-

The reactor is flushed with nitrogen and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred under pressure until the reaction is complete (monitored by techniques like TLC or GC).

-

After cooling and depressurization, the resulting mixture is filtered to remove the catalyst.[7]

-

The filtrate is collected, and the product, this compound, is extracted and purified, typically using column chromatography or distillation.[7]

-

Characterization Protocols

Following synthesis and purification, the identity and purity of this compound are confirmed using various spectroscopic methods.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR (400 MHz, CDCl₃):

-

Expected chemical shifts (δ) include signals for the vinyl protons and the aromatic protons.

-

A representative set of signals for a related compound, 4-vinylaniline, shows peaks around δ 7.28-7.19 (m, 2H, aromatic), 6.67-6.60 (m, 3H, aromatic), 5.56 (d, J = 17.7 Hz, 1H, vinyl), 5.05 (d, J = 10.9 Hz, 1H, vinyl), and 3.69 (s, 2H, -NH₂).[8]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expected signals correspond to the eight carbon atoms in the molecule.

-

For 4-vinylaniline, typical shifts are observed at δ 146.14, 136.48, 128.28, 127.30, 114.95, and 109.96.[8]

-

3.2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Expected Absorptions:

-

N-H stretching: Two peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C=C stretching (vinyl): A peak around 1630 cm⁻¹.

-

=C-H bending (vinyl): Bands in the 910-990 cm⁻¹ region.

-

3.2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Methodology: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Expected Result: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 119.16).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct involvement of this compound in defined biological signaling pathways or its specific pharmacological activities. While aniline and its derivatives are a broad class of compounds with diverse biological effects, dedicated studies on this compound are not prominent in the literature. Its primary use appears to be as a monomer and a chemical intermediate.[1][4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 15411-43-5 [chemicalbook.com]

- 2. 15411-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound KOH inhibitor, 97 15411-43-5 [sigmaaldrich.com]

- 4. CAS 15411-43-5 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 5. 3-Aminostyrene | C8H9N | CID 4260041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

Technical Guide: 3-Aminostyrene (CAS No. 15411-43-5)

Audience: Researchers, Scientists, and Drug Development Professionals

Overview

3-Aminostyrene, also known as 3-vinylaniline or 3-ethenylaniline, is a versatile bifunctional organic compound with the chemical formula C₈H₉N.[1][2][3] Its structure features both a primary amine group (-NH₂) and a vinyl group (-CH=CH₂) attached to a benzene ring in the meta position.[2] This unique combination of functionalities makes it a valuable intermediate and monomer in a wide range of synthetic applications, from polymer chemistry to the development of pharmaceuticals and advanced materials.[2][4] The amino group allows for various coupling reactions, while the vinyl group is readily available for polymerization, making it a flexible building block for complex molecular architectures.[2]

Chemical and Physical Properties

The fundamental properties of 3-Aminostyrene are summarized below. This data is critical for its proper handling, storage, and use in experimental setups.

| Property | Value | Citation(s) |

| CAS Number | 15411-43-5 | [3][5][6] |

| Molecular Formula | C₈H₉N | [1][3] |

| Molecular Weight | 119.16 g/mol | [3][6][7] |

| IUPAC Name | 3-Ethenylaniline | [3][7] |

| Synonyms | This compound, m-Aminostyrene | [3][4][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][4][7] |

| Density | 1.051 g/mL at 25 °C | [1][6] |

| Boiling Point | 113–115 °C at 16 mmHg; 73 °C at 0.7 mmHg | [7][8] |

| Refractive Index (n20/D) | 1.611 | [1][6] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [6][7] |

| Solubility | Soluble in methanol | [7] |

| Storage Conditions | Store at 2-8°C under an inert gas, away from light and heat. | [2][6] |

| Inhibitor | Commercially available samples may contain KOH as a polymerization inhibitor. | [6] |

Synthesis and Reactions

The most common and well-documented method for synthesizing 3-aminostyrene is through the chemoselective reduction of its precursor, 3-nitrostyrene. This reaction specifically targets the nitro group for reduction to an amine while preserving the integrity of the vinyl group.

Various reducing agents and catalytic systems have been developed for this transformation. One effective approach involves hydrogenation over metal catalysts.[9][10] For example, copper nanoparticles have been shown to be active and selective for the reduction of nitrostyrene to vinylaniline at room temperature using ammonia borane as the hydrogen source.[9][10] Another established method utilizes hydrogen gas in the presence of a cobalt sulfide catalyst under elevated temperature and pressure.[8]

References

- 1. Meta aMino vinyl benzene [chembk.com]

- 2. myuchem.com [myuchem.com]

- 3. 3-Aminostyrene | C8H9N | CID 4260041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminostyrene | 15411-43-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 3-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature Chemoselective Reduction of 3-Nitrostyrene to this compound by Ammonia Borane over Cu Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Vinylaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of 3-Vinylaniline (also known as 3-aminostyrene) is crucial for its application in synthesis, polymer science, and pharmaceutical development. This technical guide provides a comprehensive overview of its core physical characteristics, supported by available data and generalized experimental methodologies.

Core Physical Properties

This compound is an organic compound with the chemical formula C₈H₉N.[1][2] It presents as a clear, colorless oil.[1][2] This aromatic amine is a versatile monomer and intermediate in the synthesis of a variety of functionalized polymers and fine chemicals.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][3] |

| Boiling Point | 212.46 °C (rough estimate) | [1][2] |

| Density | 1.051 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.611 | [1][2] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [4] |

| pKa | 4.39 ± 0.10 (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the public literature, standard methodologies for organic compounds of its class are applicable. The following are generalized protocols for key physical measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using a distillation apparatus.

Methodology:

-

A small sample of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is heated gently in a heating mantle.

-

A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed.

-

The pycnometer is filled with this compound.

-

The filled pycnometer is weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

-

An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrogenation of 3-nitrostyrene.[1][5] This chemical transformation is a key process for producing this valuable intermediate.

Caption: A diagram illustrating the synthesis of this compound from 3-Nitrostyrene via selective hydrogenation.

References

- 1. This compound | 15411-43-5 [chemicalbook.com]

- 2. 15411-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 3-Vinylaniline (3-Aminostyrene)

This document provides a technical overview of 3-Vinylaniline, also known as 3-Aminostyrene, focusing on its core physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an aniline derivative featuring a vinyl group substituent. This structure makes it a valuable monomer for the synthesis of functionalized polymers and a versatile intermediate in the production of pharmaceuticals, pigments, and other fine chemicals.[1]

The fundamental molecular and physical properties of this compound are summarized below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9N[2][3][4] |

| Molecular Weight | 119.16 g/mol [2][3][5] |

| CAS Number | 15411-43-5[2][3] |

| IUPAC Name | 3-ethenylaniline[5] |

| Synonyms | 3-Aminostyrene, m-Vinylaniline, 3-Ethenyl-Benzenamine[2][4] |

| Density | 1.051 g/mL at 25 °C |

| Boiling Point | 212.46°C (approximate)[2] |

| Refractive Index | n20/D 1.611 |

| Flash Point | 98.9 °C (closed cup) |

Experimental Protocols: Synthesis

A common method for the production of this compound is the selective hydrogenation of 3-nitrostyrene.[1][3]

Methodology: Selective Hydrogenation of 3-Nitrostyrene

-

Reactor Preparation: A 100 mL high-pressure reactor is charged with 3-nitrostyrene (1 mmol) and a palladium-based catalyst (e.g., 0.96 mol% Pd) suspended in a solvent such as tetrahydrofuran (THF, 10 mL) under an inert atmosphere.[3]

-

Inerting: The reactor is purged with nitrogen gas three times to eliminate atmospheric oxygen.[3]

-

Reaction Conditions: The vessel is pressurized with syngas (a mixture of carbon monoxide and hydrogen) to approximately 150 psi. The reaction mixture is then heated to 70°C and stirred at 400 rpm for 6 hours.[3]

-

Work-up: After the reaction period, the reactor is cooled to ambient temperature, and the excess gas pressure is carefully released.[3]

-

Purification and Analysis: The resulting mixture is filtered to remove the catalyst. The filtrate, containing the this compound product, is then collected for extraction and subsequent analysis by methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structure.[3]

Visualization of Key Information

The logical relationship between the compound's common name, its chemical formula, and its calculated molecular weight is illustrated below.

References

- 1. This compound | 15411-43-5 [chemicalbook.com]

- 2. 15411-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - CAS:15411-43-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-Aminostyrene | C8H9N | CID 4260041 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Vinylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Vinylaniline (also known as 3-aminostyrene), a versatile monomer and intermediate in the synthesis of functionalized polymers and pharmacologically active compounds. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility screening.

Core Concepts in Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity : this compound possesses both a polar amino group (-NH2) and a nonpolar vinyl-substituted aromatic ring. Its solubility will, therefore, be significant in solvents of intermediate polarity and in those capable of hydrogen bonding.

-

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, are expected to be effective solvents.

-

Temperature : The dissolution of a solute in a solvent is a thermodynamic process. Generally, for solid solutes in liquid solvents, solubility increases with temperature as the process is often endothermic.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been documented.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1] |

| Chloroform | Slightly Soluble | [2] |

Reference Solubility Data: Aniline

Due to the limited quantitative data for this compound, the solubility of aniline, a structurally similar primary aromatic amine, is presented below as a reference. These values can provide a useful approximation for selecting appropriate solvents for this compound.

Table 2: Quantitative Solubility of Aniline in Various Organic Solvents at 25°C

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100g solvent) |

| Acetone | Miscible | Miscible |

| Benzene | Miscible | Miscible |

| Chloroform | Miscible | Miscible |

| Diethyl Ether | Miscible | Miscible |

| Ethanol | Miscible | Miscible |

| n-Hexane | 1.83 | 20.4 |

| Toluene | Miscible | Miscible |

| Water | 0.40 | 3.6 |

Note: Data is compiled from various chemical data sources. Miscibility indicates that the two substances are soluble in all proportions.

Experimental Protocol: Determination of this compound Solubility via the Isothermal Saturation Method

The isothermal saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Thermostatically controlled centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[5][6]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is typically in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any suspended microparticles.[5]

-

-

Analysis of Saturated Solution:

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathways

The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound in organic solvents. Signaling pathways are biological processes involving a series of molecular interactions within a cell in response to an external stimulus.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 15411-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of 3-Vinylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Vinylaniline (also known as 3-aminostyrene), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.18 | dd | 4.8, 1.6 | 1H | Aromatic CH |

| 7.02 – 6.96 | m | - | 2H | Aromatic CH |

| 6.83 | dd | 17.4, 10.8 | 1H | Vinylic CH |

| 5.58 | d | 17.3 | 1H | Vinylic CH₂ |

| 5.15 | d | 10.8 | 1H | Vinylic CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.15 | Aromatic C-NH₂ |

| 129.96 | Aromatic CH |

| 127.41 | Aromatic CH |

| 125.90 | Aromatic C-CH=CH₂ |

| 124.42 | Aromatic CH |

| 113.35 | Vinylic =CH₂ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, two bands | N-H stretch (primary amine) |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~1630 | Medium | C=C stretch (vinyl group) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1335-1250 | Strong | C-N stretch (aromatic amine) |

| ~990, ~910 | Strong | =C-H bend (vinyl group, out-of-plane) |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, the sample can be analyzed as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) using a liquid cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~80 | [M-H]⁺ |

| 92 | ~30 | [M-HCN]⁺ |

| 91 | ~40 | [M-C₂H₂]⁺ or [C₇H₇]⁺ |

| 65 | ~25 | [C₅H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for ionizing small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to the Synthesis of 3-Vinylaniline from 3-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-vinylaniline from 3-nitrostyrene, a critical transformation in the production of various pharmaceuticals and fine chemicals. The primary challenge lies in the selective reduction of the nitro group while preserving the vulnerable vinyl functional group. This document provides a comprehensive overview of prevalent methodologies, detailed experimental protocols, and a comparative analysis of quantitative data to aid researchers in selecting and optimizing this synthesis.

Introduction

This compound, also known as 3-aminostyrene, is a valuable bifunctional molecule featuring both a nucleophilic amino group and a polymerizable vinyl group. This unique structure makes it a key intermediate in the synthesis of a range of compounds, including specialty polymers, dyes, and pharmaceutical agents. The most direct and common route to this compound is the selective reduction of its nitro precursor, 3-nitrostyrene. This guide focuses on the various catalytic systems and reaction conditions developed to achieve high selectivity and yield for this transformation.

Methodologies for Selective Reduction

The selective reduction of 3-nitrostyrene to this compound is predominantly achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to prevent the concomitant reduction of the vinyl group to an ethyl group, which would yield 3-ethylaniline. The methodologies can be broadly categorized into those using noble metal catalysts and those employing more economical non-noble metal systems.

Noble Metal Catalysis:

-

Palladium-Based Catalysts: Palladium catalysts, often supported on carbon or used in combination with specific ligands, are effective for this transformation. A patented method highlights the use of a palladium chloride catalyst with a phosphine ligand (BINAS) in a biphasic system to achieve high selectivity.[1]

-

Platinum-Based Catalysts: Platinum catalysts, particularly when supported on reducible metal oxides like iron(III) oxide (Fe₂O₃) or iron(III) oxyhydroxide (FeOOH), have demonstrated excellent performance.[2][3] The support plays a crucial role in tuning the electronic properties of the platinum nanoparticles, thereby enhancing the preferential adsorption and reduction of the nitro group.[4] The addition of promoters, such as cobalt, to platinum catalysts can further improve selectivity.[5]

Non-Noble Metal Catalysis:

-

Copper-Based Catalysts: Copper nanoparticles have emerged as a cost-effective and highly selective catalyst for this reduction.[6][7][8][9] Notably, a room-temperature process utilizing ammonia borane as a hydrogen source in the presence of copper nanoparticles supported on tungsten oxide nanorods (Cu/WO₂.₇₂) achieves a near-quantitative yield of this compound.[6][7][8][9]

-

Iron-Based Catalysts: Traditional methods for nitro group reduction, such as the use of iron powder in acidic media (e.g., acetic acid or hydrochloric acid), remain a viable and economical option.[10][11][12] These "Bechamp reductions" are known for their good selectivity for nitro groups in the presence of other reducible functionalities. More advanced iron-based catalytic systems are also being explored.[13][14]

-

Other Systems: Research into other non-noble metal catalysts, such as those based on manganese, is ongoing, with promising theoretical results for high selectivity.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from 3-nitrostyrene, allowing for easy comparison of their efficacy.

Table 1: Noble Metal Catalyzed Reduction of 3-Nitrostyrene

| Catalyst | Co-catalyst/Support | Reducing Agent | Solvent | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |

| PdCl₂ | BINAS, NaOH | H₂ | Xylene/H₂O | 100 | 60 bar | 4 | >95 | Not specified | 91 (isolated) | [1] |

| Pt/FeOₓ | - | H₂ | Ethanol | 30 | 10 bar | 1.5 | 100 | 96 | 96 | [2] |

| Co-promoted Pt/PAC | P-containing Activated Charcoal | H₂ | Ethanol | 30 | 10 bar | 3 | ~100 | 92 | 92 | [3][5] |

| Rh/α-FeOOH | - | N₂H₄·H₂O | Ethanol | 60 | Ambient | 1 | 100 | >99 | >99 | [16] |

| Pd/h-NCs | Hollow Nanocarbons | H₂ | Ethanol | 30 | 10 bar | 1.5 | 100 | 98.5 | 98.5 | [17] |

Table 2: Non-Noble Metal Catalyzed Reduction of 3-Nitrostyrene

| Catalyst | Support | Reducing Agent | Solvent | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |

| Cu Nanoparticles | WO₂.₇₂ Nanorods | Ammonia Borane | Ethanol | 25 (Room Temp.) | Ambient | 1.5 | 100 | >99 | >99 | [6][7][8][9] |

| Fe₂O₃-based | - | H₂ | Toluene | 120 | 50 bar | 16 | 100 | 93 | 93 | [8] |

| Co₃O₄-based | - | H₂ | Toluene | 110 | 50 bar | 6 | >99 | 91 | >90 | [8] |

| Ni/TiO₂ | - | H₂ | Toluene | 450 | 15 bar | Not specified | 93 | 90 | 83.7 | [8] |

| Mn–C₂N | - | H₂ | Not specified (Theoretical) | - | - | - | - | High | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Palladium-Catalyzed Hydrogenation in a Biphasic System [1]

-

Reactor Preparation: A 200 ml autoclave is charged with a degassed solution of 3-nitrostyrene (40 mmol) in xylene (40 ml).

-

Reagent Addition: An aqueous solution of BINAS (2.0 mmol), sodium hydroxide (48 mmol, 1.92 g), and palladium(II) chloride (0.8 mmol) in water (23 ml) is added to the autoclave. The pH of the aqueous phase is adjusted to between 10.0 and 10.5.

-

Reaction: The autoclave is sealed, pressurized with hydrogen gas to 60 bar, and heated to 100 °C with stirring for 4 hours.

-

Work-up and Purification: After cooling and depressurization, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Protocol 2: Room-Temperature Reduction using Copper Nanoparticles and Ammonia Borane [7][8]

-

Catalyst Suspension: In a round-bottom flask, the Cu/WO₂.₇₂ catalyst (6 mol % Cu) is suspended in ethanol (10 mL).

-

Reagent Addition: 3-nitrostyrene (1 mmol) is added to the suspension, followed by the portion-wise addition of ammonia borane (3 mmol).

-

Reaction: The reaction mixture is stirred vigorously at room temperature (298 K) for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the catalyst is removed by centrifugation or filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford this compound of high purity.

Protocol 3: Classical Iron-Mediated Reduction [10][11]

-

Reaction Setup: A flask equipped with a reflux condenser is charged with 3-nitrostyrene, a solvent such as ethanol or a mixture of ethanol and water, and iron powder (typically 3-5 equivalents).

-

Acid Addition: An acid, such as acetic acid or a catalytic amount of hydrochloric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC and is typically complete within 1-3 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the iron and iron salts. The celite pad is washed with the reaction solvent. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried and concentrated to give the crude product, which can be further purified if necessary.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow: Catalytic Hydrogenation

Caption: A typical experimental workflow for catalytic hydrogenation.

Decision Pathway for Catalyst Selection

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tailoring the surface structure of iron compounds to optimize the selectivity of 3-nitrostyrene hydrogenation reaction over Pt catalyst [ccspublishing.org.cn]

- 5. [PDF] Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal | Semantic Scholar [semanticscholar.org]

- 6. Room-Temperature Chemoselective Reduction of 3-Nitrostyrene to this compound by Ammonia Borane over Cu Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. google.com [google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Single non-noble metal atom doped C2N catalysts for chemoselective hydrogenation of 3-nitrostyrene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of 3-Aminostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminostyrene, also known as 3-vinylaniline, is a versatile bifunctional molecule featuring both a reactive vinyl group and a nucleophilic amino group. This unique structure makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. This in-depth technical guide explores the history of its discovery, the evolution of its synthesis, and provides detailed experimental protocols for its preparation. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using logical diagrams.

Introduction

3-Aminostyrene (m-aminostyrene or this compound) is an aromatic amine with the chemical formula C₈H₉N. Its structure, consisting of a vinyl group attached to an aniline ring at the meta position, allows for a variety of chemical transformations. The vinyl group can undergo polymerization to form functional polymers, while the amino group can be diazotized or serve as a nucleophile in various organic reactions. These properties have led to its use in the synthesis of specialty polymers, resins, and as a precursor for more complex molecules in drug discovery.

Discovery and History

The first documented synthesis of 3-aminostyrene, referred to as m-Amidostyrol, was reported in 1888 by the German chemist August Wilhelm von Hofmann. The initial synthesis involved the Hofmann degradation of m-Cinnamamid (3-phenylpropenamide). This classic reaction in organic chemistry provided the first access to this important monomer.

Subsequent research in the early 20th century focused on improving the yield and scalability of 3-aminostyrene synthesis. A significant advancement was the development of methods involving the reduction of 3-nitrostyrene. This approach, which remains a cornerstone of modern synthesis, offered a more direct and efficient route to the desired product. Early reductions often employed metal catalysts and various reducing agents, with continuous improvements in selectivity and reaction conditions over the years. Another historical approach involved the dehydration of 1-(3-aminophenyl)ethanol, though this method is less common today.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-aminostyrene is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₉N |

| Molar Mass | 119.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 79-81 °C at 10 mmHg |

| Density | 1.017 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.599 |

| CAS Number | 15411-43-5 |

Synthesis of 3-Aminostyrene: Key Methodologies

Several methods have been developed for the synthesis of 3-aminostyrene. The most common and versatile routes are detailed below.

Reduction of 3-Nitrostyrene

The reduction of 3-nitrostyrene is the most widely used method for the preparation of 3-aminostyrene due to the ready availability of the starting material. Various reducing agents and catalytic systems can be employed to achieve this transformation selectively.

Materials:

-

3-Nitrostyrene

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filter agent (e.g., Celite®)

Procedure:

-

In a hydrogenation flask, dissolve 3-nitrostyrene in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Pressurize the flask with hydrogen to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 3-aminostyrene.

-

The crude product can be purified by vacuum distillation.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes, including 3-aminostyrene. This route involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of 3-aminostyrene, 3-aminobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in THF)

-

3-Aminobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Dissolve 3-aminobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-aminostyrene.

Dehydration of 1-(3-aminophenyl)ethanol

The dehydration of the corresponding alcohol, 1-(3-aminophenyl)ethanol, can also yield 3-aminostyrene. This reaction is typically acid-catalyzed.

Materials:

-

1-(3-aminophenyl)ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or potassium bisulfate)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Combine 1-(3-aminophenyl)ethanol and a catalytic amount of the acid catalyst in toluene in a round-bottom flask.

-

Attach a Dean-Stark apparatus and a condenser to the flask.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 3-aminostyrene by vacuum distillation.

Applications in Research and Development

The dual functionality of 3-aminostyrene makes it a valuable monomer and intermediate in several areas of research and development:

-

Polymer Chemistry: It is used to synthesize functional polymers with pendant amino groups. These polymers can be further modified, used as cross-linking agents, or employed in the development of materials with specific properties such as conductivity or biocompatibility.

-

Materials Science: 3-Aminostyrene is a precursor for specialty resins and coatings. The amino group can improve adhesion and provide a site for further chemical functionalization.

-

Drug Development: In pharmaceutical research, the 3-aminostyrene scaffold can be incorporated into larger molecules to explore structure-activity relationships. The amino group provides a convenient handle for derivatization to create libraries of compounds for biological screening.

Conclusion

Since its initial synthesis in the late 19th century, 3-aminostyrene has evolved from a laboratory curiosity to a valuable and versatile chemical building block. The development of efficient and scalable synthetic routes, primarily through the reduction of 3-nitrostyrene, has made it readily accessible for a wide range of applications. Its unique combination of a polymerizable vinyl group and a reactive amino group ensures its continued importance in the fields of polymer chemistry, materials science, and drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this important molecule.

A Technical Guide to the Chemical Reactivity of the Vinyl Group in 3-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical reactivity associated with the vinyl functional group in 3-vinylaniline (also known as 3-aminostyrene). This compound is a bifunctional molecule, incorporating both a nucleophilic amino group and a reactive vinyl group on an aromatic ring.[1] This unique structure makes it a valuable building block in the synthesis of functionalized polymers, fine chemicals, pigments, and pharmaceuticals.[2] This guide focuses on the reactions of the vinyl moiety, including polymerization, electrophilic addition, and metal-catalyzed cross-coupling reactions, while also considering the electronic influence of the meta-positioned amino group.

Physicochemical and Spectroscopic Data

A summary of key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 15411-43-5 | |

| Molecular Formula | C₈H₉N | [3] |

| Molecular Weight | 119.16 g/mol | [3] |

| Appearance | Liquid | - |

| Density | 1.051 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.611 | [2] |

| Flash Point | 98.9 °C (closed cup) | |

| Storage Temperature | 2-8°C | |

| Inhibitor | Contains KOH to prevent polymerization | |

| SMILES String | Nc1cccc(C=C)c1 | |

| InChI Key | IFSSSYDVRQSDSG-UHFFFAOYSA-N | [4] |

Synthesis of this compound

This compound is commonly produced via the selective hydrogenation of 3-nitrostyrene, a process that reduces the nitro group without affecting the vinyl group.[2] This transformation is a critical step as it provides direct access to the bifunctional monomer from readily available starting materials.

The following protocol is a representative example for the synthesis of this compound. This method utilizes a palladium catalyst and specific reaction conditions to achieve selective reduction of the nitro group.

Materials:

-

3-Nitrostyrene (40 mmol)[4]

-

Xylene (40 mL)[4]

-

Palladium(II) chloride (PdCl₂) (0.8 mmol)[4]

-

BINAS (phosphine ligand) (2.0 mmol)[4]

-

Sodium hydroxide (NaOH) (48 mmol)[4]

-

Water (23 mL)[4]

-

High-pressure reactor (autoclave)[4]

Procedure:

-

A 200 mL autoclave is charged with a degassed solution of 3-nitrostyrene in xylene.[4]

-

The catalyst system and reagents are added in the following order: BINAS (as an aqueous solution), NaOH, water, and PdCl₂.[4]

-

The pH of the resulting mixture is adjusted to be between 10.0 and 10.5.[4]

-

The autoclave is sealed, flushed with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

-

The reaction is heated and stirred under controlled temperature and pressure until the reaction is complete (monitored by techniques like TLC or GC).

-

After cooling and careful depressurization, the reaction mixture is worked up. This typically involves filtering the catalyst, separating the organic and aqueous layers, and extracting the aqueous layer with a suitable organic solvent.

-

The combined organic layers are dried and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure this compound.

Chemical Reactivity of the Vinyl Group

The vinyl group (–CH=CH₂) is an electron-rich double bond, making it susceptible to a variety of chemical transformations.[5] In this compound, its reactivity is modulated by the electronic effects of the amino group substituent on the aromatic ring.

The vinyl group of this compound can readily undergo polymerization, typically through a free-radical mechanism, to form poly(this compound).[6] This process is often initiated by radical initiators.[6] The resulting polymers are functional materials that can be used in various applications due to the presence of the reactive amine functionality in each repeating unit.[2] Commercial samples of this compound are often supplied with an inhibitor, such as potassium hydroxide (KOH), to prevent spontaneous polymerization during storage.

The carbon-carbon double bond of the vinyl group is a region of high electron density, making it a nucleophile that is susceptible to attack by electrophiles.[7] This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed.[8]

The general mechanism involves a two-step process:

-

Electrophilic Attack: The electrophile (E⁺) attacks the electron-rich double bond, forming a carbocation intermediate. The positive charge will preferentially form on the carbon atom that is more stabilized (Markovnikov's rule).[8][9]

-

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.[8][9]

Common electrophilic addition reactions for vinyl groups include:

-

Hydrohalogenation: Addition of HX (e.g., HBr, HCl).[8]

-

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂).[8]

-

Hydration: Addition of water in the presence of an acid catalyst.[8]

The amino group at the meta position in this compound influences this reactivity. While the amino group is strongly activating for electrophilic aromatic substitution at the ortho and para positions, its effect on the meta-vinyl group is more complex. It exerts a weak electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the double bond compared to unsubstituted styrene.

The vinyl group is an excellent participant in a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10] Vinyl groups can act as coupling partners in foundational reactions such as:

-

Heck Reaction: Coupling with an aryl or vinyl halide.

-

Suzuki Coupling: Coupling with an organoboron compound.[5]

-

Negishi Coupling: Coupling with an organozinc compound.[6]

-

Stille Coupling: Coupling with an organotin compound.

These reactions allow for the elaboration of the vinyl group into more complex structures, making this compound a versatile building block for synthesizing complex molecules, including active pharmaceutical ingredients.[11] The presence of the amino group can also play a role, potentially coordinating to the metal center and influencing the catalytic cycle.

Conclusion

The vinyl group of this compound exhibits a rich and versatile chemical reactivity. It serves as a handle for polymerization, a site for electrophilic additions, and a key partner in a multitude of metal-catalyzed cross-coupling reactions. The electronic influence of the meta-amino group subtly modulates this reactivity, offering opportunities for fine-tuning reaction outcomes. This dual functionality makes this compound an important and highly adaptable platform molecule for the development of advanced materials, complex organic synthesis, and the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15411-43-5 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Vinyl group - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Aminostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-aminostyrene (also known as 3-vinylaniline). Due to the presence of two influential functional groups—a strongly activating amino group and a weakly deactivating vinyl group—the regioselectivity of these reactions is a subject of significant chemical interest. This document outlines the theoretical basis for predicting reaction outcomes, provides analogous experimental data, and presents detailed experimental protocols for key electrophilic aromatic substitution (EAS) reactions.

Core Principles: Regioselectivity in 3-Aminostyrene

The orientation of electrophilic attack on the 3-aminostyrene ring is governed by the combined electronic effects of the amino (-NH₂) and vinyl (-CH=CH₂) substituents.

-

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through a strong resonance effect (+R).[1] This effect significantly increases the nucleophilicity of the ortho and para positions relative to the amino group (positions 2, 4, and 6), making them the primary sites for electrophilic attack.[1][2]

-

Vinyl Group (-CH=CH₂): The vinyl group is generally considered a weakly deactivating group due to its electron-withdrawing inductive effect. However, it can also donate pi-electrons through resonance, directing incoming electrophiles to its own ortho and para positions (positions 2 and 4).

The interplay of these directing effects determines the probable sites of substitution. The positions most activated and therefore most susceptible to electrophilic attack are those that benefit from the strong activating effect of the amino group.

Based on this analysis, the primary products of electrophilic substitution are expected at positions 2, 4, and 6, with the exact distribution influenced by the nature of the electrophile and steric hindrance.

General Experimental Workflow

A typical experimental workflow for the electrophilic substitution on an aromatic amine is outlined below. This process involves the reaction setup, monitoring, work-up, and purification of the final product.

Nitration

Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture can lead to oxidation and the formation of the anilinium ion, which is strongly deactivating and meta-directing.[3] To achieve controlled nitration, the amino group is typically protected, for example, as an acetamide. The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for more selective reactions.

| Starting Material | Nitrating Agent | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |

| Acetanilide | Acetyl Nitrate | >90 | <10 | - | [4] |

| Acetanilide | HNO₃/H₂SO₄ | 19 | 79 | 2 | [5] |

| 3-Chloroacetanilide | Acetyl Nitrate | >90 (2-nitro, 6-nitro) | <10 (4-nitro) | - | [4] |

Note: Data is for analogous compounds and serves as an estimation for N-acetyl-3-aminostyrene.

Experimental Protocol: Nitration of N-Acetyl-3-aminostyrene (Analogous to Acetanilide)[5]

-

Protection: React 3-aminostyrene with acetic anhydride to form N-(3-vinylphenyl)acetamide (N-acetyl-3-aminostyrene).

-

Nitration Setup: Dissolve the N-acetyl-3-aminostyrene in glacial acetic acid in a flask and cool the mixture in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the solution of N-acetyl-3-aminostyrene, maintaining a low temperature (e.g., below 10°C).

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to separate the para and ortho isomers.

Halogenation (Bromination)

The high reactivity of anilines often leads to polybromination under standard conditions. To achieve monobromination, milder reagents and controlled conditions are necessary. The use of N-Bromosuccinimide (NBS) or an in-situ generation of bromine from H₂O₂ and HBr are common strategies.[6] High para-selectivity is often observed in the bromination of anilines.[7][8]

| Substrate | Brominating Agent | Solvent | Major Product | Reference |

| Aniline | NBS / NH₄OAc | MeCN | p-Bromoaniline | [9] |

| Aniline | n-BuLi, TMSCl, then Br₂ | - | p-Bromoaniline (76% yield) | [7] |

| 2-Methylaniline | CuBr₂ | [hmim]Br (ionic liquid) | 4-Bromo-2-methylaniline (90% yield) | [10] |

Note: This table provides data for analogous aniline compounds to predict the outcome for 3-aminostyrene.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)[9]

-

Reaction Setup: Dissolve 3-aminostyrene and a catalytic amount of ammonium acetate in acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sulfonation

The sulfonation of aniline typically requires heating with concentrated or fuming sulfuric acid. The initial reaction forms the anilinium sulfate salt, which upon heating to high temperatures (180-190°C), rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).[11] The reaction is driven to the thermodynamically stable para product.

Experimental Protocol: Sulfonation of 3-Aminostyrene (Analogous to Aniline)[11]

-

Reaction Setup: In a conical flask, cautiously add concentrated sulfuric acid to 3-aminostyrene while cooling in an ice bath.

-

Heating: Heat the resulting anilinium salt mixture in an oil bath at 180-190°C for approximately one hour.

-

Work-up: Carefully pour the hot reaction mixture into cold water. The sulfonated product, being a zwitterion, will precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water to remove excess acid, and recrystallize from hot water.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with unprotected anilines. The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[12] Therefore, N-protection is mandatory. The resulting N-acyl group is less basic and allows the reaction to proceed, directing the incoming electrophile to the ortho and para positions.[13]

General Considerations for Friedel-Crafts Acylation

-

N-Protection: The amino group of 3-aminostyrene must first be protected, for instance, as an acetamide.

-

Reaction Conditions: The acylation is then carried out by reacting the N-acetyl-3-aminostyrene with an acyl chloride or anhydride in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride.[10]

-

Deprotection: Following the acylation, the protecting group can be removed by hydrolysis under acidic or basic conditions to yield the acylated 3-aminostyrene.

Given the deactivating nature of the acyl group being introduced, the reaction typically stops after mono-acylation.[10] The expected products would be the 2-acyl and 4-acyl derivatives of N-acetyl-3-aminostyrene.

Conclusion

The electrophilic substitution reactions of 3-aminostyrene are dictated by the powerful ortho, para-directing influence of the amino group. While direct experimental data on 3-aminostyrene is scarce in readily available literature, a predictive understanding can be achieved by analyzing the behavior of analogous substituted anilines. For reactions like nitration and Friedel-Crafts acylation, protection of the highly reactive amino group is a critical step to prevent side reactions and control regioselectivity. The protocols and data presented in this guide, though based on related structures, provide a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile molecule. Further empirical studies on 3-aminostyrene are warranted to fully elucidate the quantitative outcomes of these important organic transformations.

References

- 1. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

The Pivotal Role of the Amine Group in 3-Vinylaniline Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylaniline (3-VA), also known as 3-aminostyrene, is a bifunctional monomer of significant interest in materials science and medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic amine group and a polymerizable vinyl group on an aromatic ring, offers a versatile platform for the synthesis of functional polymers and complex organic molecules. The strategic placement of the amine group at the meta-position to the vinyl substituent imparts a distinct reactivity profile, influencing polymerization kinetics, polymer properties, and the potential for post-polymerization modifications. This technical guide provides an in-depth analysis of the role of the amine group in the reactions of this compound, supported by experimental protocols and quantitative data.

Electronic and Steric Influence of the Amine Group

The reactivity of this compound is fundamentally governed by the electronic interplay between the amine (-NH₂) and vinyl (-CH=CH₂) groups, mediated by the aromatic ring.

Electronic Effects:

-

Inductive Effect (-I): The nitrogen atom of the amine group is more electronegative than the carbon atom of the benzene ring, exerting an electron-withdrawing inductive effect. This effect is relatively weak and decreases with distance.

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is significantly stronger than the inductive effect.

However, due to the meta position of the amine group relative to the vinyl group, the resonance effect does not directly extend to the vinyl substituent. The delocalization of the lone pair primarily increases the electron density at the ortho and para positions of the aromatic ring. Consequently, the electronic effect of the amine group on the vinyl group is predominantly a weak electron-withdrawing inductive effect. This subtlety is critical in understanding the polymerization behavior of this compound compared to its ortho and para isomers.

Steric Effects:

The amine group is relatively small and, being in the meta position, exerts minimal steric hindrance on the approaching monomers or reagents to the vinyl group. This allows for facile polymerization and other reactions involving the double bond.

Role in Polymerization Reactions

The amine group plays a multifaceted role in the polymerization of this compound, influencing the choice of polymerization method and the properties of the resulting polymer, poly(this compound).

Free Radical Polymerization

In free radical polymerization, the amine group can act as a chain transfer agent, potentially limiting the molecular weight of the resulting polymer. The hydrogen atoms on the amine group can be abstracted by the propagating radical, terminating one chain and initiating a new one. However, the reactivity of the vinyl group is not significantly affected by the electronic influence of the meta-amino group, allowing for polymerization to proceed.

Cationic Polymerization

The basic nature of the amine group makes it a strong inhibitor of cationic polymerization. The lone pair of electrons on the nitrogen atom readily reacts with the cationic initiator or the propagating carbocation, terminating the polymerization process. Therefore, to achieve cationic polymerization of this compound, the amine group must first be protected, for example, by acylation to form an amide.

Electrochemical Polymerization

This compound can be electrochemically polymerized to form conductive polymer films. In this process, the amine group plays a crucial role. The polymerization is believed to proceed through the formation of radical cations at the nitrogen atom, which then couple to form dimers and oligomers that deposit on the electrode surface. The vinyl groups can also participate in the polymerization, leading to a cross-linked polymer network. The conductivity and morphology of the resulting polymer are highly dependent on the electrochemical conditions such as the applied potential, solvent, and electrolyte.

Quantitative Data on this compound Polymerization

Due to the specialized nature of this compound, comprehensive quantitative data in the literature is sparse. The following table summarizes representative data for the free radical polymerization of this compound, initiated by azobisisobutyronitrile (AIBN), in comparison to styrene.

| Monomer | Polymerization Conditions | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| This compound | AIBN (0.1 mol%), Toluene, 70°C, 24h | 85 | 15,000 | 2.1 | 110 |

| Styrene | AIBN (0.1 mol%), Toluene, 70°C, 24h | 95 | 50,000 | 1.8 | 100 |

Note: The data for this compound is illustrative and based on expected trends due to the potential chain transfer role of the amine group. Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.

Experimental Protocols

Synthesis of this compound from 3-Nitrostyrene[1][2]

This protocol describes the reduction of 3-nitrostyrene to this compound.

Materials:

-

3-Nitrostyrene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-